molecular formula C12H19BO3 B565934 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone CAS No. 1187055-81-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone

Cat. No. B565934
M. Wt: 222.091
InChI Key: GFYZIQQOKLUEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically solid at room temperature and have a high degree of purity .


Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds are often synthesized through borylation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a boron atom connected to two oxygen atoms and a carbon ring .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo nucleophilic reactions due to the electronegativity of the oxygen atom .


Physical And Chemical Properties Analysis

Similar compounds are generally soluble in common organic solvents and have a melting point around 100°C . They also have a certain molecular weight and specific refractive index .

Scientific Research Applications

  • Huang et al. (2021) synthesized compounds with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL) groups, confirming their structures using spectroscopic techniques and X-ray diffraction. They also performed density functional theory (DFT) calculations for further analysis (Huang et al., 2021).

  • Takagi and Yamakawa (2013) explored the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides, demonstrating an effective method for borylation in the presence of sulfonyl groups (Takagi & Yamakawa, 2013).

  • Wu et al. (2021) focused on the synthesis and characterization of compounds with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL) structures. They used spectroscopic methods and X-ray diffraction for structure confirmation and employed DFT calculations for comparative analysis (Wu et al., 2021).

  • Liao et al. (2022) studied a compound derived from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL), analyzing its structure through spectroscopic techniques and X-ray diffraction, and performed DFT calculations for molecular structure analysis (Liao et al., 2022).

  • Morrison et al. (2010) described the synthesis of boronated phosphonium salts containing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL) groups, evaluating their cytotoxicity and cellular uptake, providing insights into potential biomedical applications (Morrison et al., 2010).

Safety And Hazards

These compounds can cause skin and eye irritation. Proper protective measures should be taken while handling them .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYZIQQOKLUEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726910
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone

CAS RN

1187055-81-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
MT Burger, G Nishiguchi, W Han, J Lan, R Simmons… - 2015 - ACS Publications
Pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitors have recently begun to be tested in humans to assess whether pan PIM kinase inhibition may …
Number of citations: 80 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.